Abafungin

Descripción

ABAFUNGIN is a small molecule drug with a maximum clinical trial phase of II.

an antifungal agent; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHXIFFPVFXQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869776 |

Source

|

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129639-79-8 |

Source

|

| Record name | Abafungin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abafungin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abafungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abafungin's Mechanism of Action on Fungal Sterols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin, a novel arylguanidine antifungal agent, exhibits a dual mechanism of action that disrupts the integrity and function of the fungal cell membrane. Its primary mode of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal survival. Specifically, abafungin targets and inhibits the enzyme sterol-C-24-methyltransferase, leading to the depletion of ergosterol and the accumulation of the precursor sterol, lanosterol.[1][2] This disruption of the sterol profile alters the physical properties of the fungal membrane, impairing its fluidity and the function of membrane-bound enzymes. Concurrently, abafungin exerts a direct damaging effect on the fungal cell membrane, causing the leakage of essential intracellular components, such as potassium ions. This multifaceted attack makes abafungin a potent fungicidal agent against a broad spectrum of pathogenic fungi.

Introduction

The fungal cell membrane is a vital structure that maintains cellular homeostasis and is a key target for antifungal drug development. Ergosterol is the predominant sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the activity of membrane-associated proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal intervention. Abafungin is a synthetic arylguanidine that represents a distinct chemical class of antifungals.[1] This guide provides a detailed overview of the mechanism of action of abafungin, with a specific focus on its effects on fungal sterol biosynthesis.

Dual Mechanism of Action

Abafungin's potent antifungal activity stems from a two-pronged attack on the fungal cell.

Inhibition of Ergosterol Biosynthesis

Direct Membrane Disruption

In addition to its effects on sterol metabolism, abafungin also directly interacts with the fungal cell membrane, leading to a loss of membrane integrity. This is evidenced by the rapid leakage of intracellular potassium ions from fungal cells upon exposure to the drug. This direct membrane-damaging effect contributes to abafungin's fungicidal activity and is independent of the cell's metabolic state, affecting both growing and resting fungal cells.

Quantitative Data

The in vitro antifungal activity of abafungin has been evaluated against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of abafungin and comparator antifungal agents.

Table 1: Antimicrobial activity of abafungin and comparator drugs against various pathogenic fungi (broth dilution assay)

| Organism | No. of Strains | Abafungin MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |

| Dermatophytes | ||||||

| Trichophyton spp. | 10 | 0.5–4 | 0.5–4 | 0.12–0.5 | 0.015–0.03 | 0.25–1 |

| Microsporum spp. | 5 | 1–4 | 1–8 | 0.25–1 | 0.03–0.12 | 0.5–2 |

| Epidermophyton floccosum | 2 | 1 | 1 | 0.25 | 0.015 | 0.5 |

| Yeasts | ||||||

| Candida albicans | 25 | 0.5–16 | >64 | 1–>64 | 4–>64 | 8–>64 |

| Candida spp. | 10 | 1–16 | >64 | 2–>64 | 8–>64 | 16–>64 |

| Molds | ||||||

| Aspergillus fumigatus | 5 | 0.5–1 | >64 | 1–4 | 0.5–1 | 8–16 |

| Aspergillus niger | 2 | 1 | >64 | 2 | 1 | 16 |

Table 2: Effect of Abafungin on the Growth Rate of Candida albicans

| Abafungin Concentration (µg/mL) | Reduction in Growth Rate (%) after 24h |

| 0.1 | 70 |

| 1 | 90 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of abafungin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of abafungin is determined using a broth microdilution method as standardized by clinical laboratory guidelines.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a standardized turbidity, corresponding to a specific cell density.

-

Drug Dilution: A serial twofold dilution of abafungin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of abafungin that causes a significant inhibition of visible growth compared to a drug-free control well.

Analysis of Ergosterol Biosynthesis

The effect of abafungin on ergosterol biosynthesis can be assessed by measuring the incorporation of radiolabeled precursors into sterols.

-

Cell Culture and Treatment: Fungal cells are grown in a suitable medium and then incubated with varying concentrations of abafungin.

-

Radiolabeling: A radiolabeled precursor, such as [¹⁴C]-acetate or L-[Methyl-¹⁴C]methionine, is added to the cell cultures.

-

Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted using a saponification step followed by extraction with an organic solvent like petroleum ether.

-

Sterol Analysis: The extracted sterols are separated and analyzed using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the ergosterol fraction is quantified to determine the extent of inhibition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

To obtain a detailed quantitative analysis of the changes in sterol composition, GC-MS is the method of choice.

-

Sample Preparation: Fungal cells treated with abafungin and untreated controls are harvested. The lipids are extracted as described above.

-

Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterols are separated on a gas chromatography column and detected by a mass spectrometer. The retention times and mass spectra are used to identify and quantify individual sterols (e.g., ergosterol, lanosterol).

Potassium Release Assay

Direct membrane damage can be quantified by measuring the leakage of intracellular potassium ions.

-

Cell Preparation: Fungal cells are washed and resuspended in distilled water or a low-potassium buffer to a high cell density.

-

Abafungin Treatment: Abafungin is added to the cell suspension.

-

Sample Collection: At various time points, aliquots of the cell suspension are taken and filtered to separate the cells from the extracellular fluid.

-

Potassium Measurement: The concentration of potassium in the extracellular fluid is determined using methods such as flame photometry or an ion-selective electrode. The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined by lysing a control sample of cells.

Visualizations

Ergosterol Biosynthesis Pathway and Abafungin's Target

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of sterol-C24-methyltransferase by abafungin.

Experimental Workflow for Evaluating Abafungin's Activity

References

- 1. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Abafungin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class, distinguished by a dual mechanism of action that targets both the synthesis of ergosterol and the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antifungal activity of Abafungin. Detailed experimental protocols for key assays used to elucidate its mechanism of action are presented, along with a visualization of its target within the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.

Chemical Structure and Properties

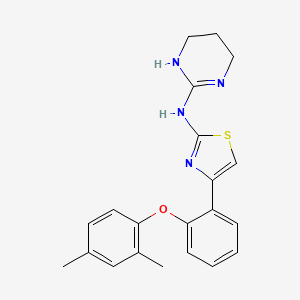

Abafungin is chemically described as N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine.[1][2] Its structure features a central thiazole ring linked to a tetrahydropyrimidine group and a substituted phenyl ring.

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key chemical and physical properties of Abafungin is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₄OS | [1][3][4] |

| Molecular Weight | 378.49 g/mol | |

| IUPAC Name | N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine | |

| CAS Number | 129639-79-8 | |

| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |

| InChI Key | TYBHXIFFPVFXQW-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

Abafungin exhibits a dual mechanism of antifungal action, which contributes to its broad-spectrum activity and fungicidal effects.

-

Inhibition of Ergosterol Biosynthesis: Abafungin specifically inhibits the enzyme sterol 24-C-methyltransferase (ERG6). This enzyme is crucial for the methylation of zymosterol to fecosterol, a key step in the ergosterol biosynthesis pathway in fungi. By blocking this step, Abafungin disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and function.

-

Direct Cell Membrane Disruption: Independent of its effects on ergosterol synthesis, Abafungin directly interacts with the fungal cell membrane, causing rapid membrane permeabilization. This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, ultimately resulting in cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal activity and mechanism of action of Abafungin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for molds.

Objective: To determine the lowest concentration of Abafungin that inhibits the visible growth of a fungal isolate.

Materials:

-

96-well, flat-bottom microtiter plates

-

Abafungin stock solution (in DMSO)

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline or water

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

-

Multichannel pipette

Procedure:

-

Preparation of Abafungin Dilutions:

-

Prepare a stock solution of Abafungin in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the Abafungin stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the Abafungin dilutions. This will bring the total volume in each well to 200 µL and halve the drug concentrations to the desired final range.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Abafungin that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

-

Sterol 24-C-Methyltransferase (ERG6) Inhibition Assay

This protocol describes a non-radioactive method to assess the inhibition of sterol 24-C-methyltransferase activity.

Objective: To quantify the inhibitory effect of Abafungin on the enzymatic activity of sterol 24-C-methyltransferase.

Materials:

-

Fungal strain overexpressing ERG6 (e.g., Saccharomyces cerevisiae)

-

Microsomal fraction preparation buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 10 mM EDTA, 0.5 M sucrose, 10 mM DTT)

-

Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.0, 1 mM DTT)

-

Zymosterol (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Abafungin

-

Heptane or other suitable organic solvent for extraction

-

GC-MS system for sterol analysis

Procedure:

-

Preparation of Fungal Microsomes:

-

Grow the fungal strain to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells with distilled water and resuspend in microsomal preparation buffer.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

Prepare reaction mixtures containing the microsomal fraction, zymosterol, and varying concentrations of Abafungin (or DMSO as a control) in the assay buffer.

-

Pre-incubate the mixtures for a short period at the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C with gentle shaking.

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification.

-

-

Sterol Extraction and Analysis:

-

Incubate the saponified mixture at a high temperature (e.g., 80°C) to hydrolyze lipids.

-

Extract the non-saponifiable sterols with heptane.

-

Evaporate the organic solvent and derivatize the sterols (e.g., silylation) for GC-MS analysis.

-

Analyze the samples by GC-MS to separate and quantify the substrate (zymosterol) and the product (fecosterol).

-

-

Data Analysis:

-

Calculate the percentage of zymosterol converted to fecosterol in the presence and absence of Abafungin.

-

Determine the IC₅₀ value of Abafungin for ERG6 activity.

-

Fungal Cell Membrane Permeability Assay (Potassium Release)

This protocol measures the leakage of potassium ions from fungal cells as an indicator of membrane damage.

Objective: To assess the ability of Abafungin to disrupt the fungal cell membrane by measuring the efflux of intracellular potassium.

Materials:

-

Fungal cell culture

-

Low-potassium buffer (e.g., glucose-based buffer)

-

Abafungin

-

Potassium-selective electrode or atomic absorption spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Fungal Cells:

-

Grow the fungal cells to mid-log phase, harvest by centrifugation, and wash several times with sterile, deionized water to remove extracellular potassium.

-

Resuspend the cells in a low-potassium buffer to a specific cell density.

-

-

Treatment with Abafungin:

-

Add varying concentrations of Abafungin to the fungal cell suspension. Include a control with no drug.

-

Incubate the suspensions at an appropriate temperature (e.g., 30°C) for a defined time course (e.g., samples taken at 0, 15, 30, 60 minutes).

-

-

Measurement of Potassium Release:

-

At each time point, centrifuge a sample of the cell suspension to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

-

To determine the total intracellular potassium, lyse a sample of the untreated cells (e.g., by boiling or sonication) and measure the potassium concentration.

-

-

Data Analysis:

-

Express the amount of potassium released as a percentage of the total intracellular potassium.

-

Plot the percentage of potassium release against time for each Abafungin concentration.

-

Visualization of Abafungin's Target in the Ergosterol Biosynthesis Pathway

The following diagram, generated using the DOT language, illustrates the ergosterol biosynthesis pathway in fungi and highlights the step inhibited by Abafungin.

Caption: Ergosterol biosynthesis pathway with Abafungin's inhibitory target.

Conclusion

Abafungin represents a significant antifungal agent with a compelling dual mechanism of action that includes the inhibition of ergosterol biosynthesis via sterol 24-C-methyltransferase and the direct disruption of the fungal cell membrane. The technical information and detailed experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the field of antifungal drug development. Further investigation into the precise molecular interactions of Abafungin with its targets will be instrumental in the design of next-generation antifungal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

Abafungin: A Technical History of Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development reached Phase II clinical trials for the topical treatment of dermatomycoses, such as onychomycosis.[4] This document provides a detailed technical overview of its discovery, dual mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical evaluation. While showing significant promise, its development appears to have been discontinued.

Discovery and Chemical Profile

Abafungin was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties were discovered serendipitously during a screening campaign for H₂-receptor antagonists, for which famotidine was the lead structure.[1] Abafungin represents the first member of the arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically from established classes like azoles, allylamines, and polyenes.

-

Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine

-

Molecular Formula: C₂₁H₂₂N₄OS

-

Molecular Weight: 378.5 g/mol

-

Class: Arylguanidine

Mechanism of Action

Abafungin exhibits a unique dual mechanism of action, targeting both the synthesis of the fungal cell membrane and its structural integrity directly. This multifaceted approach is advantageous as it may reduce the likelihood of rapid resistance development.

-

Inhibition of Ergosterol Biosynthesis: Abafungin specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital component for maintaining the fluidity and integrity of the fungal cell membrane.

-

Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, abafungin exerts a direct, rapid effect on the fungal cell membrane. This action results in the measurable release of intracellular potassium (K⁺) and ATP, indicating a loss of membrane integrity and subsequent cell death. A significant feature of this mechanism is its efficacy against both growing and resting (non-metabolizing) fungal cells, a clear advantage over many antifungals that are only effective against proliferating pathogens.

Figure 1: Dual mechanism of action of Abafungin.

In Vitro Antifungal Activity

Abafungin has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide range of medically important fungi, including dermatophytes, yeasts, and molds.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC ranges of abafungin against various pathogenic fungi in comparison to other standard antifungal agents, as determined by broth dilution assay.

| Organism (No. of Strains) | Abafungin | Bifonazole | Clotrimazole | Terbinafine | Amorolfine |

| Dermatophytes | |||||

| Trichophyton mentagrophytes (5) | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |

| Trichophyton rubrum (5) | 0.13–0.5 | 2 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |

| Microsporum canis (5) | ≤0.06–0.25 | 2 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |

| Epidermophyton floccosum (5) | ≤0.06 | 2 to >64 | ≤0.06 | ≤0.06 | ≤0.06 |

| Yeasts | |||||

| Candida albicans (10) | ≤0.06–2 | 16 to >64 | 4 to >64 | 4–32 | 4–32 |

| Candida glabrata (5) | 0.5–2 | >64 | >64 | 16–32 | 16 to >64 |

| Candida krusei (5) | 0.5–2 | >64 | >64 | 16 to >64 | 16 to >64 |

| Molds | |||||

| Aspergillus fumigatus (5) | 0.25–1 | >64 | >64 | 0.5–2 | 4 to >64 |

| Aspergillus niger (5) | 0.5–2 | >64 | >64 | 1–4 | 16 to >64 |

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Minimum Fungicidal Concentration (MFC)

Abafungin's fungicidal activity was notably superior to that of comparator drugs against yeasts and molds.

| Organism (No. of Strains) | Abafungin | Bifonazole | Clotrimazole | Terbinafine | Amorolfine |

| Dermatophytes | |||||

| Trichophyton mentagrophytes (5) | 0.25–1 | >64 | >64 | ≤0.06–0.13 | 4–16 |

| Trichophyton rubrum (5) | 0.5–2 | >64 | >64 | ≤0.06–0.13 | 4–16 |

| Yeasts | |||||

| Candida albicans (10) | 1–4 | >64 | >64 | >64 | >64 |

| Candida glabrata (5) | 2–8 | >64 | >64 | >64 | >64 |

| Molds | |||||

| Aspergillus fumigatus (5) | 1–4 | >64 | >64 | 2–8 | >64 |

| Aspergillus niger (5) | 2–8 | >64 | >64 | 4–16 | >64 |

Data sourced from Borelli C, et al. Chemotherapy. 2008.

Key Experimental Protocols

The dual mechanism of action was elucidated through a series of detailed in vitro experiments.

Figure 2: Workflow for elucidating Abafungin's dual action.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol was used to determine MIC values.

-

Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a standardized concentration.

-

Assay Plate Preparation: Twofold serial dilutions of abafungin and comparator drugs were prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized fungal suspension was added to each well. Plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the impact on sterol production.

-

Cell Culture: Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a density of 10⁷ cells/ml.

-

Drug Incubation: The cell suspension was incubated with various concentrations of abafungin at 37°C in a shaker.

-

Radiolabeling: 7.4 kBq/ml of L-[Methyl-¹⁴C]methionine was added to the culture, and incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by sterol-C-24-methyltransferase.

-

Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the non-saponified lipid fraction was extracted with petroleum ether.

-

Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to quantify the inhibition of ergosterol synthesis.

Membrane Integrity Assay (Conductivity Measurement)

This protocol assesses direct membrane damage by measuring ion leakage.

-

Cell Preparation: An overnight culture of C. albicans was washed three times in distilled water and resuspended to a final density of 6 × 10⁸ CFU/ml.

-

Measurement: The baseline conductivity of the cell suspension was measured using a standard conductivity meter.

-

Drug Addition: Abafungin was added to the cell suspension (final cell density 6 × 10⁵ CFU/ml).

-

Post-Exposure Measurement: Conductivity was measured immediately and over time after the addition of the drug. An increase in conductivity indicates the release of intracellular ions, signifying membrane damage.

Development History and Outlook

The discovery and preclinical development of Abafungin followed a logical progression from initial screening to detailed mechanistic studies.

Figure 3: Discovery and development pathway of Abafungin.

References

- 1. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.eur.nl [pure.eur.nl]

- 3. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abafungin | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Arylguanidines: A Technical Guide to a Promising Class of Antifungal Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The arylguanidine class of compounds has emerged as a promising frontier in antifungal drug discovery. This technical guide provides an in-depth overview of arylguanidine antifungals, detailing their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo activities. Furthermore, this document outlines key experimental protocols for the evaluation of these compounds and presents visual representations of their molecular pathways and experimental workflows to facilitate further research and development in this critical area.

Introduction

Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1][2] The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant fungal strains.[1] Arylguanidines represent a distinct class of synthetic antifungal compounds with a mechanism of action that differentiates them from existing therapies.[3][4] The prototypical arylguanidine, abafungin, was the first to be identified and has demonstrated a dual mechanism of action, targeting both the ergosterol biosynthesis pathway and the fungal cell membrane. More recent developments have led to the discovery of novel arylguanidine derivatives with potent activity against a broad spectrum of fungal pathogens, including azole-resistant strains. This guide serves as a comprehensive resource for researchers and drug developers working on or interested in this promising class of antifungal agents.

Mechanism of Action

Arylguanidine antifungal compounds primarily exert their effect through the disruption of the fungal cell membrane's integrity and function by targeting the ergosterol biosynthesis pathway at a novel step.

2.1. Inhibition of Ergosterol Biosynthesis

Unlike azoles, which inhibit lanosterol 14α-demethylase, arylguanidines target a different key enzyme in the ergosterol pathway. The first-in-class compound, abafungin, has been shown to inhibit sterol C-24 methyltransferase (SMT), an enzyme that catalyzes the transfer of a methyl group to the C-24 position of the sterol side chain. This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and function.

More recently discovered aryl guanidine derivatives, developed by Shionogi, have been found to inhibit a novel, undisclosed enzyme within the ergosterol biosynthesis pathway. This unique target is a key reason for their efficacy against fungal strains that have developed resistance to azole antifungals.

2.2. Direct Membrane Effects

In addition to enzymatic inhibition, abafungin has been observed to have a direct impact on the fungal cell membrane. This secondary mechanism contributes to its overall antifungal activity, although the precise nature of this interaction is still under investigation. It is hypothesized that the positively charged guanidinium group interacts with the negatively charged components of the fungal cell membrane, leading to membrane destabilization.

Below is a diagram illustrating the proposed mechanism of action for arylguanidine compounds within the fungal cell.

In Vitro and In Vivo Activity

Arylguanidine compounds have demonstrated a broad spectrum of antifungal activity against various clinically relevant fungi.

3.1. In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative arylguanidine compounds against a range of fungal pathogens.

Table 1: In Vitro Activity of Abafungin

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 1 - 4 |

| Candida glabrata | 2 - 8 |

| Candida parapsilosis | 1 - 4 |

| Candida tropicalis | 2 - 8 |

| Aspergillus fumigatus | 1 - 4 |

| Trichophyton rubrum | 0.5 - 2 |

| Trichophyton mentagrophytes | 0.5 - 2 |

Data compiled from publicly available research.

Table 2: In Vitro Activity of Novel Arylguanidines (e.g., Shionogi compounds)

| Fungal Species | MIC Range (µg/mL) |

| Aspergillus fumigatus (Wild-type) | 0.015 - 0.125 |

| Aspergillus fumigatus (Azole-resistant) | 0.015 - 0.125 |

| Candida albicans | 0.03 - 0.25 |

| Cryptococcus neoformans | 0.06 - 0.5 |

Data represents a composite from published studies on novel arylguanidine derivatives.

3.2. In Vivo Efficacy

Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo efficacy of arylguanidine compounds. In a murine model of systemic Aspergillus fumigatus infection, a novel arylguanidine compound exhibited antifungal efficacy equivalent to the standard-of-care azole, voriconazole. These promising in vivo results underscore the therapeutic potential of this compound class.

Structure-Activity Relationships (SAR)

The development of potent arylguanidine antifungals has been guided by systematic structure-activity relationship (SAR) studies. Key structural features influencing antifungal activity include:

-

The Aryl Moiety: The nature and substitution pattern of the aryl ring significantly impact the compound's potency and spectrum of activity.

-

The Guanidine Group: The basicity and substitution of the guanidine functional group are crucial for target engagement and membrane interaction.

-

The Linker: The chemical linker connecting the aryl and guanidine moieties influences the overall conformation and physicochemical properties of the molecule.

Optimization of these structural elements has led to the identification of compounds with improved metabolic stability, pharmacokinetic profiles, and potent antifungal activity.

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of arylguanidine antifungal compounds.

5.1. Antifungal Susceptibility Testing

The in vitro antifungal activity of arylguanidines is typically determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27/M38 Protocol (Broth Microdilution):

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: The arylguanidine compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free control well.

The following diagram outlines the general workflow for antifungal susceptibility testing.

References

In Vitro Antifungal Spectrum of Abafungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Abafungin (also known as Abasol), a novel arylguanidine antimycotic. The data presented herein is compiled from key studies investigating its spectrum of activity against a broad range of pathogenic fungi, including dermatophytes, yeasts, and molds. This document details the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC), outlines the experimental protocols used for their determination, and visualizes the compound's mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of Abafungin has been demonstrated against a wide array of clinically relevant fungi. The following tables summarize the quantitative data from broth and agar dilution susceptibility tests, offering a comparative view against other standard antifungal agents.

Broth Dilution Assays

Table 1: Antimicrobial Activity of Abafungin and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [1]

| Organism | Strains (n) | Abafungin MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |

| Dermatophytes | ||||||

| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |

| Trichophyton rubrum | 5 | ≤0.06–0.25 | 4–8 | ≤0.06 | ≤0.06 | ≤0.06–0.5 |

| Trichophyton equinum | 2 | 0.13–0.5 | 1–4 | ≤0.06 | ≤0.06 | ≤0.06 |

| Trichophyton tonsurans | 4 | ≤0.06–0.25 | 1–2 | ≤0.06 | ≤0.06 | ≤0.06–4 |

| Trichophyton ajelloi | 1 | ≤0.06 | 1 | ≤0.06 | ≤0.06 | 0.5 |

| Trichophyton gallinae | 1 | 1 | 1 | ≤0.06 | ≤0.06 | 2 |

| Trichophyton schoenleinii | 1 | ≤0.06 | 1 | ≤0.06 | ≤0.06 | 0.5 |

| Trichophyton verrucosum | 2 | 0.13 | 4 | ≤0.06 | ≤0.06 | ≤0.06 |

| Trichophyton violaceum | 1 | 0.5 | >64 | ≤0.06 | ≤0.06 | 0.5 |

| Yeasts | ||||||

| Candida albicans | 10 | 0.5–8 | - | - | - | - |

| Candida tropicalis | 10 | 2–16 | - | - | - | - |

| Candida krusei | 5 | 0.5–4 | - | - | - | - |

| Candida glabrata | 10 | 1–4 | - | - | - | - |

| Molds | ||||||

| Aspergillus spp. | - | Better than standard compounds | - | - | - | - |

Note: The activity of Abafungin against Aspergillus species was noted to be superior to the comparator compounds, though specific MIC ranges from this direct comparison in the broth dilution assay were not detailed in the provided snippets.

Table 2: Fungicidal Activity of Abafungin and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [2]

| Organism | Strains (n) | Abafungin MFC Range (µg/mL) | Bifonazole MFC Range (µg/mL) | Clotrimazole MFC Range (µg/mL) | Terbinafine MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) |

| Dermatophytes | ||||||

| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 32–64 | 1–64 | ≤0.06–0.13 | 1–2 |

| Trichophyton rubrum | 5 | ≤0.06–0.25 | 2–4 | 8 to >64 | ≤0.06 | 1–4 |

| Trichophyton equinum | 2 | 0.5–2 | 2–32 | >64 | ≤0.06 | 0.13–1 |

| Trichophyton tonsurans | 4 | 0.25–0.5 | 4 | 1 | ≤0.06 | 1–4 |

| Trichophyton ajelloi | 1 | ≤0.06 | >64 | >64 | ≤0.06 | 1 |

| Trichophyton gallinae | 1 | 1 | 16 | 1 | ≤0.06 | 1 |

| Trichophyton schoenleinii | 1 | ≤0.06 | 16 | >64 | ≤0.06 | 1 |

| Trichophyton verrucosum | 2 | 0.25 | 16 | 16 | ≤0.06 | 1 |

| Trichophyton violaceum | 1 | 0.5 | >64 | >64 | ≤0.06 | 1 |

| Epidermophyton floccosum | 1 | ≤0.06 | 1 | 16 | ≤0.06 | 0.5 |

| Microsporum canis | 4 | 0.25–2 | 8 | 8 to >64 | ≤0.06–0.13 | 2–4 |

| Microsporum gypseum | 2 | 0.13 | 8 | >64 | ≤0.06 | 2 |

| Clinical isolates, not characterized | 14 | 0.13–2 | 1–>64 | 1–>64 | ≤0.06–0.25 | 0.5–4 |

Table 3: Fungicidal Activity of Abafungin and Comparator Drugs Against Resting Fungal Cells [1][2]

| Organism Group | Isolates (n) | Abafungin MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) (% killed at 64 µg/mL) | Clotrimazole MFC Range (µg/mL) (% killed at 64 µg/mL) | Terbinafine MFC Range (µg/mL) |

| Dermatophytes | 43 | 1–16 | 1 to >64 (85%) | 8 to >64 (51%) | 1–32 |

| Yeasts | 38 | 4–16 | 4 to >64 (63%) | >64 (74%) | >64 (0%) |

| Molds | 20 | 4–32 | >64 (0%) | 64 to >64 (5%) | Not Done |

Agar Dilution Assays

Table 4: Antimicrobial Activity of Abafungin and Comparator Drugs Against Various Pathogenic Fungi (Agar Dilution Test) [1]

| Organism | Strains (n) | Abafungin MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) |

| Dermatophytes | ||||

| Trichophyton mentagrophytes | 7 | 0.08–0.63 | 0.16–5 | 0.08–1.25 |

| Trichophyton rubrum | 2 | 0.31 | 0.63–5 | 0.08–0.63 |

| Trichophyton violaceum | 1 | 0.31 | >5 | 0.63 |

| Microsporum audouinii | 1 | 0.63 | 5 | 0.63 |

| Microsporum canis | 4 | 0.16–0.63 | 1.25–5 | 0.31–1.25 |

| Microsporum gypseum | 1 | 0.16 | 1.25 | 0.31 |

| Epidermophyton floccosum | 1 | 0.08 | 0.31 | 0.16 |

| Yeasts | ||||

| Candida albicans | 25 | Significantly higher than liquid culture | - | - |

Note: MIC values in the Sabouraud dextrose agar dilution assay were significantly higher compared to those in liquid culture, particularly for yeast isolates.

Experimental Protocols

The following section details the methodologies employed for the in vitro antifungal susceptibility testing of Abafungin.

Antifungal Susceptibility Testing

A comparative determination of MICs was performed using a broth dilution assay. For dermatophytes and molds, a 5-mL scale assay was used, while a microliter scale was employed for yeasts.

-

Media:

-

Dermatophytes: Kimmig's and T3 media.

-

Yeasts: Yeast Nitrogen Base (YNB) with glucose and T3 medium.

-

Molds: T3 medium.

-

-

Inoculum Preparation: Not explicitly detailed in the provided snippets.

-

Incubation:

-

Dermatophytes: 28°C for 5 days.

-

Yeasts: 37°C for 3 days.

-

Molds: 28°C for 5 days.

-

-

MIC Endpoint: The MIC was defined as 100% inhibition of detectable growth after the specified incubation period.

The determination of MFCs was conducted as a subsequent step to the MIC assay.

-

Procedure: Following the incubation for MIC determination, diluted and undiluted samples from wells showing no visible growth were plated on drug-free agar plates.

-

Incubation: The plates were incubated for 14 days before determining the colony-forming units (CFU) per milliliter.

-

MFC Endpoint: The MFC was defined as the lowest drug concentration that resulted in a two to three orders of magnitude reduction in the CFU of the initial fungal inoculum.

Mechanism of Action Studies

-

Method: The effect of Abafungin on ergosterol biosynthesis was assessed by measuring the incorporation of L-[Methyl-14C]methionine into the sterol side chain.

-

Procedure:

-

Fungal cells were incubated with varying concentrations of Abafungin or sinefungin (as a comparator inhibitor).

-

7.4 kBq/ml of L-[Methyl-14C]methionine was added to the cell suspensions.

-

The cultures were incubated for 3 hours at 37°C with shaking.

-

The non-saponified lipid fractions were extracted and dissolved in diethyl ether.

-

Sterols were analyzed by thin-layer chromatography on silica gel plates developed with n-heptane/isopropyl ether/acetate.

-

Radioactivity was quantified using a Bio-image analyzer.

-

-

Method: The direct effect of Abafungin on the fungal cell membrane was evaluated through UV difference spectroscopic measurements to detect interactions with membrane components.

-

Procedure:

-

Abafungin, phospholipids (phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and cardiolipin), and sterols (sitosterol, cholesterol, and ergosterol) were dissolved in ethanol to a final concentration of 10⁻⁴ M.

-

Difference spectra were recorded. The sample cuvette was shaken and allowed to stand for 1 minute at 22°C before measurement.

-

Visualized Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action of Abafungin and the experimental workflow for determining its antifungal activity.

Caption: Dual mechanism of action of Abafungin.

Caption: Experimental workflow for MIC and MFC determination.

References

Abafungin's Activity Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent abafungin, with a specific focus on its activity against dermatophytes. The information presented is collated from key research findings, offering a comprehensive resource for professionals in the field of mycology and drug development.

Introduction to Abafungin

Abafungin is a synthetic antifungal compound belonging to the novel class of arylguanidines. Its chemical structure is distinct from existing antifungal agents, such as azoles and allylamines.[1][2] Primarily investigated for its therapeutic potential in dermatomycoses, abafungin has demonstrated a broad spectrum of activity against various pathogenic fungi.[1]

Mechanism of Action

Abafungin exhibits a multi-faceted mode of action against fungal pathogens, which contributes to its potent antifungal activity. Unlike many conventional antifungals that are only effective against growing pathogens, abafungin demonstrates activity against both growing and resting fungal cells.[1][2] Its primary mechanisms of action are:

-

Inhibition of Ergosterol Biosynthesis: Abafungin targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, it inhibits the enzyme sterol-C-24-methyltransferase, which is responsible for the transmethylation at the C-24 position of the sterol side chain. This disruption in ergosterol synthesis compromises the integrity and function of the fungal cell membrane.

-

Direct Cell Membrane Damage: In addition to inhibiting ergosterol synthesis, abafungin appears to exert a direct damaging effect on the fungal cell membrane. This dual mechanism of action likely contributes to its fungicidal activity.

Caption: Abafungin's dual mechanism of action against fungal cells.

In Vitro Activity Against Dermatophytes

Abafungin has demonstrated significant in vitro activity against a range of dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton. Its efficacy is comparable to some existing antifungal agents and superior to others.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of abafungin against various dermatophyte species as determined by broth dilution assays.

| Organism | No. of Strains | Abafungin MIC Range (µg/mL) | Comparator Drug MIC Range (µg/mL) |

| Dermatophytes | |||

| Trichophyton spp. | |||

| Microsporum spp. | |||

| Epidermophyton floccosum | |||

| Yeasts | |||

| Candida albicans | |||

| Molds | |||

| Aspergillus spp. |

Note: Specific MIC values for individual dermatophyte species were not detailed in the provided search results. The table structure is based on the statement that abafungin's activity against dermatophytes was "somewhat inferior to those of clotrimazole and terbinafine, but comparable to that of amorolfine und superior to the ones of bifonazole."

Minimum Fungicidal Concentrations (MFCs)

The fungicidal activity of abafungin against dermatophytes has also been evaluated. The table below presents the Minimum Fungicidal Concentration (MFC) ranges.

| Organism | No. of Isolates | Abafungin MFC Range (µg/mL) |

| Dermatophytes | 43 | 1–16 |

| Yeasts | 38 | 4–16 |

| Molds | 20 | 4–32 |

Data extracted from Borelli et al., 2008.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of abafungin's antifungal activity.

Antifungal Susceptibility Testing

Broth Dilution Assay:

-

For Dermatophytes and Molds: A broth dilution assay was performed on a 5-ml scale.

-

Media: Kimmig's and T3 media were used for dermatophytes, while T3 medium was used for molds.

-

Incubation: Dermatophytes and molds were incubated at 28°C for 5 days.

-

MIC Determination: The MIC was defined as 100% inhibition of detectable growth after the incubation period.

Agar Dilution Assay:

-

An agar (or agarose) dilution assay was also performed for comparative purposes.

-

Observation: It was noted that abafungin's activity was significantly reduced in Sabouraud dextrose agar compared to liquid culture, an effect attributed to the binding of the drug to agaropectin.

Caption: Workflow for in vitro antifungal susceptibility testing of abafungin.

Minimum Fungicidal Concentration (MFC) Determination

-

Methodology: MFCs were determined as a subsequent step after MIC determination in the broth dilution assay.

-

Procedure for Resting Cells: For determining fungicidal activity against resting cells, dermatophyte isolates were incubated in demineralized water.

-

Incubation: The incubation period was 5 days at 28°C.

-

Definition: The MFC was defined as a 99% reduction of the initial inoculum (10^4 CFU/ml).

Investigation of Mechanism of Action

-

Ergosterol Biosynthesis Analysis: The effect of abafungin on ergosterol biosynthesis was measured by the incorporation of 14C-acetate.

-

Cell Culture: Candida albicans TIMM 0144 cells were adjusted to 107 cells/ml in YNB broth.

-

Incubation: The cell suspension was incubated with varying concentrations of abafungin at 37°C on a shaker before the addition of 7.4 kBq/ml 14C-acetate.

-

Analysis: After 3 hours of incubation, test samples were saponified, and the lipid fraction was extracted and analyzed by thin-layer chromatography to assess sterol composition.

Conclusion

Abafungin represents a promising antifungal agent with potent activity against dermatophytes. Its unique dual mechanism of action, targeting both ergosterol biosynthesis and causing direct cell membrane damage, distinguishes it from many existing antifungals. The in vitro data demonstrates its efficacy, although further research and clinical trials are necessary to fully establish its therapeutic potential in the treatment of dermatophytoses. The provided experimental protocols offer a foundational methodology for future research and comparative studies in the field.

References

An In-depth Technical Guide to the Antifungal Properties and Targets of Abafungin (BAY W 6341)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abafungin (formerly known as BAY W 6341) is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1][2] It exhibits both fungistatic and fungicidal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[3][4] Its mechanism of action is dual, involving the inhibition of ergosterol biosynthesis and direct disruption of the fungal cell membrane.[1] This technical guide provides a comprehensive overview of the antifungal properties, molecular targets, and key experimental methodologies related to Abafungin, tailored for researchers and professionals in the field of mycology and drug development.

Antifungal Spectrum and Potency

Abafungin has demonstrated potent in vitro activity against a variety of clinically relevant fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from broth dilution assays are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Abafungin and Comparator Drugs

| Fungal Species | No. of Strains | Abafungin MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |

| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |

| Trichophyton rubrum | 5 | ≤0.06–0.25 | 2 to >64 | ≤0.06–0.5 | ≤0.06 | ≤0.06–0.25 |

| Microsporum canis | 5 | ≤0.06–0.13 | 1 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |

| Candida albicans | 5 | 0.5–16 | 32 to >64 | 4–16 | 16 to >64 | >64 |

| Candida glabrata | 5 | 1–4 | >64 | 8–16 | >64 | >64 |

| Aspergillus fumigatus | 5 | 0.5–1 | >64 | 4–8 | 0.25–1 | 8–16 |

Table 2: Minimum Fungicidal Concentration (MFC) of Abafungin and Comparator Drugs

| Fungal Species | No. of Strains | Abafungin MFC Range (µg/mL) | Bifonazole MFC Range (µg/mL) | Clotrimazole MFC Range (µg/mL) | Terbinafine MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) |

| Trichophyton mentagrophytes | 5 | ≤0.06–1 | 4 to >64 | 1 to >64 | ≤0.06–0.13 | ≤0.06–0.5 |

| Trichophyton rubrum | 5 | ≤0.06–0.5 | 8 to >64 | 0.5 to >64 | ≤0.06–0.13 | ≤0.06–0.5 |

| Microsporum canis | 5 | ≤0.06–0.25 | 4 to >64 | 0.25 to >64 | ≤0.06–0.13 | ≤0.06–0.25 |

| Candida albicans | 5 | 1–32 | >64 | 16 to >64 | >64 | >64 |

| Candida glabrata | 5 | 2–8 | >64 | 16 to >64 | >64 | >64 |

| Aspergillus fumigatus | 5 | 1–2 | >64 | 8 to >64 | 0.5–2 | 16 to >64 |

Mechanism of Action and Molecular Targets

Abafungin employs a dual mechanism to exert its antifungal effects, targeting both the synthesis of a critical cell membrane component and the integrity of the membrane itself.

Inhibition of Ergosterol Biosynthesis

Abafungin's primary molecular target within the ergosterol biosynthesis pathway is the enzyme sterol-C-24-methyltransferase . This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain. Inhibition of this step disrupts the normal production of ergosterol, a vital component for maintaining the fluidity, integrity, and proper function of the fungal cell membrane.

Direct Cell Membrane Disruption

In addition to enzymatic inhibition, Abafungin has a direct, rapid, and concentration-dependent damaging effect on the fungal cell membrane. This action is independent of the fungal growth phase and leads to the leakage of cellular contents, ultimately resulting in cell death.

Experimental Protocols

The following sections detail the methodologies used to elucidate the antifungal properties and mechanism of action of Abafungin.

Antifungal Susceptibility Testing (Broth Dilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Abafungin.

Protocol:

-

Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud dextrose agar). The inoculum is prepared by suspending fungal elements in sterile saline to a defined concentration (e.g., 1-5 x 10^6 CFU/mL).

-

Drug Dilution: A serial two-fold dilution of Abafungin is prepared in a suitable broth medium (e.g., RPMI 1640) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

-

MFC Determination: An aliquot from each well showing no visible growth is subcultured onto a drug-free agar medium. The plates are incubated until growth is visible in the control subculture. The MFC is the lowest drug concentration from which no fungal growth is observed on the subculture plates.

Ergosterol Biosynthesis Inhibition Assay

This assay measures the effect of Abafungin on the incorporation of a radiolabeled precursor into sterols, indicating its impact on the ergosterol biosynthesis pathway.

Protocol:

-

Cell Culture and Treatment: Fungal cells (e.g., Candida albicans) are incubated with varying concentrations of Abafungin. A known inhibitor, such as sinefungin, can be used as a positive control.

-

Radiolabeling: L-[Methyl-14C]methionine is added to the cell cultures and incubated for a defined period (e.g., 3 hours at 37°C) to allow for incorporation into newly synthesized sterols.

-

Lipid Extraction: The non-saponified lipid fractions are extracted from the fungal cells.

-

Chromatographic Separation: The extracted sterols are separated using thin-layer chromatography (TLC).

-

Analysis: The amount of radiolabel incorporated into the different sterol fractions is quantified to determine the inhibitory effect of Abafungin on sterol-C-24-methyltransferase activity.

Cell Membrane Damage Assessment (Conductivity Measurement)

This method assesses fungal cell membrane integrity by measuring the leakage of ions from the cells following treatment with Abafungin.

Protocol:

-

Cell Preparation: A fresh overnight culture of the test fungus (e.g., Candida albicans) is washed and resuspended in distilled water to a specific cell density.

-

Conductivity Measurement: The baseline conductivity of the cell suspension is measured using a standard electrode.

-

Drug Addition: Abafungin is added to the cell suspension at the desired concentration.

-

Time-Course Measurement: The conductivity of the supernatant is measured at various time points after the addition of the drug. An increase in conductivity indicates the release of ions from the cells, signifying membrane damage.

Signaling Pathways

Currently, there is no published evidence to suggest that Abafungin's primary mechanism of action involves the direct modulation of specific fungal signaling pathways. Its antifungal effects are attributed to the direct inhibition of a key metabolic enzyme and the physical disruption of the cell membrane.

Conclusion

Abafungin (BAY W 6341) is a potent antifungal agent with a dual mechanism of action that distinguishes it from many existing antifungal classes. Its ability to both inhibit ergosterol biosynthesis and directly damage the fungal cell membrane contributes to its broad spectrum of activity and fungicidal properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antifungal compounds. Further research into its in vivo efficacy and potential for combination therapy is warranted.

References

- 1. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abafungin | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Abafungin: A Technical Guide to its Fungicidal and Fungistatic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal agent Abafungin, focusing on its dual mechanism of action and its characterization as a primarily fungicidal compound. Abafungin, a member of the novel arylguanidine class, demonstrates a broad spectrum of activity against clinically relevant dermatophytes, yeasts, and molds.[1][2] This document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes its core mechanisms and workflows.

Defining Fungicidal vs. Fungistatic Activity

In antifungal research, the distinction between fungistatic and fungicidal activity is critical.

-

Fungistatic agents inhibit the growth and reproduction of fungi without directly killing the existing cells.[3] Their efficacy often relies on a competent host immune system to clear the pathogen.

-

Fungicidal agents actively kill fungal cells, leading to a reduction in the pathogen load.[3][4] An accepted in vitro standard for fungicidal activity is a reduction of ≥99.9% of the initial fungal inoculum. This property is particularly advantageous in treating infections in immunocompromised patients.

Mechanism of Action: A Dual-Pronged Attack

Abafungin exhibits at least two distinct mechanisms of action, contributing to its potent antifungal effects. This dual activity targets both fungal cell growth and viability, effective even against non-metabolizing, resting cells.

-

Inhibition of Ergosterol Biosynthesis: At lower concentrations (around 10⁻⁷ M), Abafungin specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is crucial for the transmethylation step at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, regulating fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis compromises cell growth and function.

-

Direct Membrane Disruption: At higher concentrations (in the range of 10–40 μg/ml), Abafungin appears to have a direct, damaging effect on the fungal cell membrane. This action is independent of the ergosterol synthesis inhibition and results in increased membrane permeability, leading to the leakage of essential intracellular components like potassium ions (K+) and ATP, ultimately causing cell death.

Quantitative Antifungal Activity

The potency of Abafungin has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against a wide range of fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Abafungin and Comparator Drugs

MIC defined as 100% inhibition of detectable growth.

| Fungal Group | Organism | No. of Isolates | Abafungin (μg/ml) | Amorolfine (μg/ml) | Bifonazole (μg/ml) | Clotrimazole (μg/ml) | Terbinafine (μg/ml) |

| Dermatophytes | Trichophyton spp. | 50 | 0.5–4 | 0.03–0.5 | 0.12–4 | 0.06–0.25 | 0.004–0.03 |

| Microsporum spp. | 10 | 0.5–4 | 0.12–1 | 0.25–4 | 0.06–0.5 | 0.008–0.06 | |

| Epidermophyton floccosum | 5 | 1–2 | 0.12–0.25 | 1–2 | 0.12 | 0.008–0.015 | |

| Yeasts | Candida albicans | 25 | 0.12–4 | 8 to >64 | 1–32 | 0.5 to >64 | 8 to >64 |

| Candida spp. | 25 | 0.25–8 | 16 to >64 | 2–64 | 1 to >64 | 16 to >64 | |

| Molds | Aspergillus fumigatus | 10 | 0.5–2 | 16 to >64 | 8–32 | 2–8 | 0.5–2 |

| Aspergillus niger | 10 | 0.5–4 | 16 to >64 | 8–64 | 2–16 | 0.5–2 |

Source: Data compiled from Borelli et al., 2008.

Table 2: Fungicidal Activity (MFCs) of Abafungin Against Resting Fungal Cells

MFC defined as the concentration reducing CFU by 99% to 99.9%. Resting cells were suspended in demineralized water (dermatophytes) or saline (yeasts, molds).

| Fungal Group | No. of Isolates | Abafungin MFC Range (μg/ml) |

| Dermatophytes | 43 | 1–16 |

| Yeasts | 38 | 4–16 |

| Molds | 20 | 4–32 |

Source: Data compiled from Borelli et al., 2008.

The data highlights that Abafungin possesses potent fungicidal activity even against non-growing (resting) cells, a state where many other antifungals are less effective.

Table 3: Influence of Inoculum Size on Abafungin Fungicidal Activity

Test organism: C. albicans H12. MFC defined as 99.9% CFU reduction after 2 days at 37°C in Yeast Nitrogen Base (YNB) with 1% glucose.

| Inoculum (CFU/ml) | MFC (μg/ml) |

| 10² | 4 |

| 10³ | 4–8 |

| 10⁴ | 8 |

| 10⁵ | 8–16 |

| 10⁶ | 16–32 |

Source: Data compiled from Borelli et al., 2008.

Table 4: Influence of pH on Abafungin Fungicidal Activity

Test organism: C. albicans (10 isolates). MFC defined as 99% CFU reduction after 3 days at 37°C in Kimmig's medium.

| pH | Cumulative % of Strains Killed at ≤16 μg/ml |

| 6.0 | Almost no activity observed |

| 5.0 | Fungicidal effects observed |

| 4.0–5.5 | Preferred range for fungicidal activity |

Source: Data compiled from Borelli et al., 2008. Abafungin's activity is pH-dependent, with increased solubility and potent fungicidal effects observed in slightly acidic conditions.

Experimental Protocols

The following methodologies were employed to determine the antifungal properties of Abafungin.

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution or agar dilution assay.

-

Media:

-

For yeasts: Sabouraud dextrose broth or agar.

-

For dermatophytes: T3 medium (consisting of specific peptones, glucose, and salts).

-

For molds: T3 medium.

-

-

Inoculum Preparation: Fungal suspensions are prepared and adjusted to a specific concentration (e.g., 10⁶ cells/ml for some assays).

-

Procedure: A serial dilution of Abafungin is prepared in the appropriate medium in microtiter plates. Each well is then inoculated with the fungal suspension.

-

Incubation: Plates are incubated at temperatures and durations appropriate for the organism (e.g., 37°C for 4 days for Candida).

-

Endpoint Definition: The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of detectable growth compared to a drug-free control well.

Minimum Fungicidal Concentration (MFC) Determination

-

Method: A secondary test performed after the MIC determination.

-

Procedure: Following the incubation for MIC, aliquots (diluted and undiluted) are taken from all wells that show no visible growth. These aliquots are plated onto drug-free agar plates.

-

Incubation: The drug-free plates are incubated for an extended period (e.g., up to 14 days) to allow for the growth of any surviving fungi.

-

Endpoint Definition: Colony-forming units (CFU) are counted. The MFC is defined as the lowest drug concentration that reduces the initial fungal inoculum by two to three orders of magnitude (99% to 99.9%) .

Ergosterol Biosynthesis Measurement

-

Method: Incorporation of radiolabeled acetate.

-

Procedure: Candida cells (e.g., 10⁷ cells/ml in YNB broth) are incubated with varying concentrations of Abafungin. ¹⁴C-acetate is then added to the culture. After incubation (e.g., 3 hours), cells are harvested and saponified. The lipid fraction containing sterols is extracted with petroleum ether.

-

Analysis: The extracted sterols are analyzed by thin-layer chromatography to quantify the incorporation of ¹⁴C and assess the impact on the sterol profile.

Membrane Permeability (Conductivity) Measurement

-

Method: Measurement of the electrical conductivity of a fungal cell suspension.

-

Procedure: A dense suspension of washed C. albicans cells (e.g., 6 x 10⁸ CFU/ml) is prepared in distilled water. The baseline conductivity of the cell suspension is measured. Abafungin is added, and the conductivity is monitored over time.

-

Analysis: An increase in conductivity indicates the release of charged ions (like K+) from the cytoplasm into the surrounding medium, providing a direct measure of cell membrane damage.

Conclusion

Abafungin is a potent antifungal agent with a primarily fungicidal mode of action against a broad spectrum of pathogenic fungi. Its unique dual mechanism, combining the inhibition of a key enzyme in the ergosterol biosynthesis pathway with direct membrane disruption, results in effective killing of both growing and resting fungal cells. The quantitative data from MIC and MFC studies confirm its high potency, particularly against yeasts and molds where it compares favorably to other established agents. The detailed protocols provided herein offer a basis for the replication and further investigation of Abafungin's promising characteristics for therapeutic applications in dermatomycoses.

References

- 1. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research papers on Abafungin (BAY W 6341)

An In-Depth Technical Guide to the Early Research of Abafungin (BAY W 6341)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abafungin (BAY W 6341) is a novel synthetic antifungal agent belonging to the arylguanidine class. Initial research, primarily conducted in the 1990s and published later, unveiled its potential as a broad-spectrum antimycotic.[1] Synthesized by Bayer AG, its antifungal properties were discovered during the screening of H2-receptor antagonists.[1][2][3][4] This document provides a comprehensive overview of the early research on Abafungin, focusing on its mechanism of action, in vitro activity, and the experimental protocols used in its initial evaluation.

Core Mechanism of Action

Early studies revealed that Abafungin exerts a unique dual antifungal effect, targeting both the synthesis of essential cellular components and the integrity of the fungal cell membrane. This multifaceted approach contributes to its fungicidal and fungistatic activities against a wide array of pathogenic fungi, including dermatophytes, yeasts, and molds. Notably, its efficacy is maintained regardless of the metabolic state of the fungus, affecting both growing and resting cells.

The two primary modes of action are:

-

Inhibition of Ergosterol Biosynthesis: Abafungin specifically interferes with the ergosterol biosynthesis pathway by inhibiting the enzyme sterol-C-24-methyltransferase. This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain, a critical step in the formation of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function.

-

Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, Abafungin directly interacts with the fungal cell membrane. This interaction leads to membrane disruption, causing the leakage of essential intracellular components, such as potassium ions, and ultimately results in cell death.

Quantitative In Vitro Activity

Abafungin demonstrated a broad spectrum of antifungal activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Abafungin compared to other antifungal agents against various clinical isolates, as determined by broth dilution assays.

Table 1: Antimicrobial Activity of Abafungin and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay)

| Organism (Number of Strains) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton spp. (5) | Abafungin | 0.5–2 | 1 | 2 |

| Bifonazole | 0.5–4 | 2 | 4 | |

| Clotrimazole | 0.12–0.25 | 0.12 | 0.25 | |

| Amorolfine | 0.5–2 | 1 | 2 | |

| Terbinafine | 0.015–0.03 | 0.03 | 0.03 | |

| Microsporum spp. (5) | Abafungin | 1–4 | 2 | 4 |

| Bifonazole | 1–4 | 2 | 4 | |

| Clotrimazole | 0.25–0.5 | 0.25 | 0.5 | |

| Amorolfine | 1–4 | 2 | 4 | |

| Terbinafine | 0.03–0.06 | 0.03 | 0.06 | |

| Epidermophyton floccosum (5) | Abafungin | 0.5–1 | 0.5 | 1 |

| Bifonazole | 0.5–1 | 0.5 | 1 | |

| Clotrimazole | 0.12 | 0.12 | 0.12 | |

| Amorolfine | 0.25–0.5 | 0.25 | 0.5 | |

| Terbinafine | 0.008–0.015 | 0.008 | 0.015 | |

| Candida albicans (5) | Abafungin | 0.5–1 | 0.5 | 1 |

| Bifonazole | 2–8 | 4 | 8 | |

| Clotrimazole | 1–4 | 2 | 4 | |

| Amorolfine | 4–16 | 8 | 16 | |

| Terbinafine | 8–32 | 16 | 32 | |